

Validating the Structure of Synthesized 1,4-Diphenethylbenzene: A Comparative Guide

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Compound of Interest

Compound Name: **1,4-Diphenethylbenzene**

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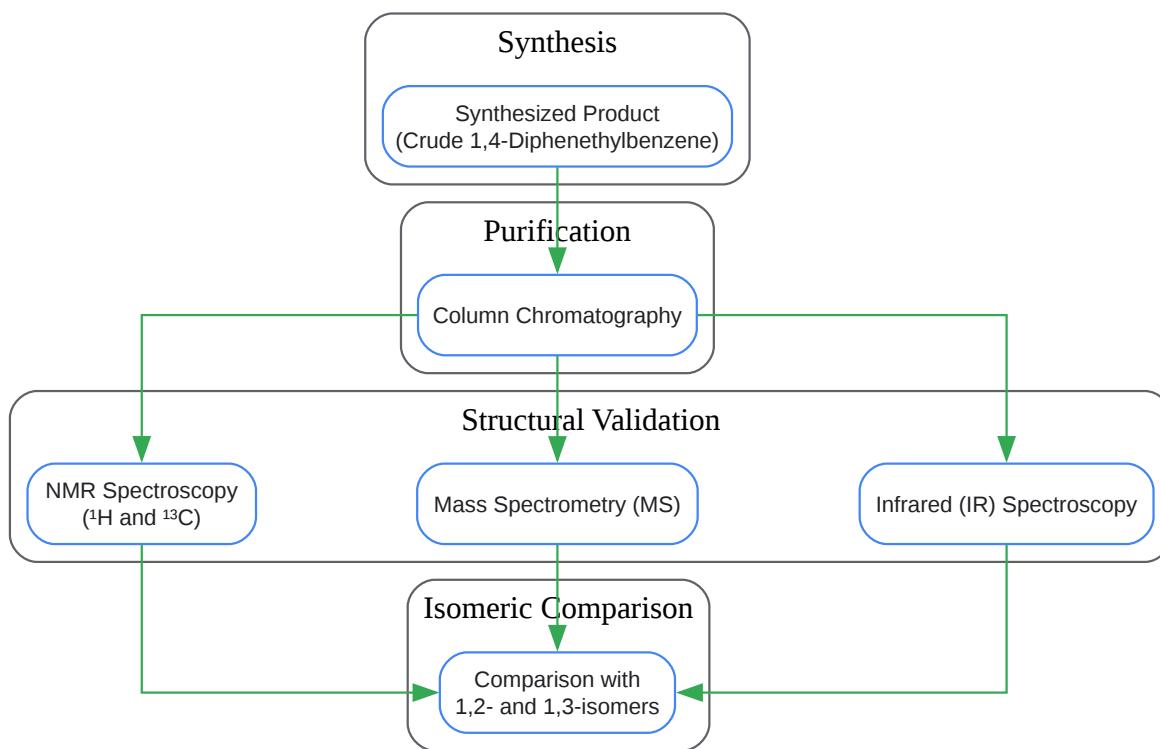
This guide provides a comprehensive framework for validating the chemical structure of synthesized **1,4-diphenethylbenzene**. It outlines a systematic approach employing standard analytical techniques and offers a comparative analysis against its potential isomers, 1,2- and 1,3-diphenethylbenzene. Detailed experimental protocols and spectral data are presented to aid researchers in confirming the successful synthesis of the target molecule and in distinguishing it from possible side products.

Synthesis of 1,4-Diphenethylbenzene

A common and effective method for the synthesis of **1,4-diphenethylbenzene** is a two-step process involving a double Friedel-Crafts acylation followed by a reduction.^[1] Initially, benzene is acylated with two equivalents of phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to yield 1,4-bis(phenylacetyl)benzene. Subsequent reduction of the ketone functionalities, for example through a Wolff-Kishner or Clemmensen reduction, affords the desired **1,4-diphenethylbenzene**.^[1]

Structural Validation Workflow

The validation of the synthesized product's structure is crucial to ensure its purity and to confirm the desired isomeric form. A typical workflow for this process involves a combination of spectroscopic methods.

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Caption: Workflow for the synthesis, purification, and structural validation of **1,4-diphenethylbenzene**.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectral data for **1,4-diphenethylbenzene** and its isomers. These tables are designed to provide a clear comparison for the validation of the synthesized product.

¹H NMR Spectroscopy Data

Table 1: Predicted and Reported ¹H NMR Chemical Shifts (δ) in ppm.

Compound	Aromatic Protons (Central Ring)	Aromatic Protons (Terminal Rings)	Methylene Protons (-CH ₂ -)
1,4-Diphenethylbenzene	~7.10 (s, 4H)	~7.20-7.35 (m, 10H)	~2.90 (s, 8H)
1,3-Diphenethylbenzene	~7.00-7.25 (m, 4H)	~7.20-7.35 (m, 10H)	~2.90 (m, 8H)
1,2-Diphenethylbenzene	~7.15-7.25 (m, 4H)	~7.20-7.35 (m, 10H)	~2.95 (m, 8H)

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopy Data

Table 2: Predicted and Reported ¹³C NMR Chemical Shifts (δ) in ppm.

Compound	Aromatic C (Substitute d, Central)	Aromatic CH (Central)	Aromatic C (Substitute d, Terminal)	Aromatic CH (Terminal)	Methylene C (-CH ₂ -)
1,4-Diphenethylbenzene	~139.5	~128.5	~142.0	~128.4, ~128.3, ~125.9	~38.0
1,3-Diphenethylbenzene	~141.0, ~128.3	~128.4, ~126.5	~142.0	~128.4, ~128.3, ~125.9	~38.1, ~37.8
1,2-Diphenethylbenzene	~138.0	~129.5, ~126.0	~142.0	~128.4, ~128.3, ~125.9	~35.5

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry Data

Table 3: Expected Mass-to-Charge Ratios (m/z) for Major Fragments.

Compound	Molecular Ion [M] ⁺	Major Fragment
1,4-Diphenethylbenzene	286.42	105 (C ₈ H ₉ ⁺), 91 (C ₇ H ₇ ⁺)
1,3-Diphenethylbenzene	286.42	105 (C ₈ H ₉ ⁺), 91 (C ₇ H ₇ ⁺)
1,2-Diphenethylbenzene	286.42	105 (C ₈ H ₉ ⁺), 91 (C ₇ H ₇ ⁺)

Infrared (IR) Spectroscopy Data

Table 4: Characteristic IR Absorption Bands (cm⁻¹).

Compound	Aromatic C-H Stretch	C-C Stretch (Aromatic)	Out-of-Plane Bending
1,4-Diphenethylbenzene	3100-3000	1600-1450	~830 (para-disubstitution)
1,3-Diphenethylbenzene	3100-3000	1600-1450	~780 and ~700 (meta-disubstitution)
1,2-Diphenethylbenzene	3100-3000	1600-1450	~750 (ortho-disubstitution)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.
- Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, and the out-of-plane bending vibrations that are indicative of the substitution pattern on the central benzene ring.

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References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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